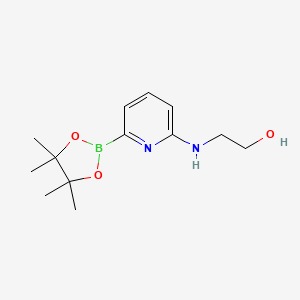

2-((6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((6-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)amino)etanol es un compuesto orgánico que presenta un grupo dioxaborolano que contiene boro unido a un anillo de piridina

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-((6-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)amino)etanol generalmente implica la boronilación de un derivado de piridina. Un método común es la reacción de 2-bromo-6-(aminometil)piridina con bis(pinacolato)diboro en presencia de un catalizador de paladio. La reacción se lleva a cabo bajo una atmósfera inerte, a menudo usando una base como carbonato de potasio, y generalmente se calienta para facilitar la formación del éster boronato.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Además, los procesos industriales pueden incorporar técnicas de purificación más eficientes, como la cristalización o la cromatografía, para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

2-((6-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)amino)etanol puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácidos bórico correspondientes.

Reducción: Las reacciones de reducción pueden convertir el éster boronato en otros compuestos que contienen boro.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, particularmente en el anillo de piridina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y periodato de sodio.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.

Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.

Principales productos formados

Oxidación: Ácidos bórico y sus derivados.

Reducción: Varios compuestos que contienen boro, dependiendo del agente reductor y las condiciones.

Sustitución: Derivados de piridina sustituidos con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

2-((6-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)amino)etanol tiene varias aplicaciones en investigación científica:

Química: Se utiliza como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura para formar enlaces carbono-carbono.

Medicina: Se ha investigado su papel en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.

Industria: Se utiliza en la síntesis de materiales avanzados, incluidos polímeros y materiales electrónicos.

Mecanismo De Acción

El mecanismo de acción de 2-((6-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)amino)etanol implica su capacidad para formar complejos estables con varias biomoléculas. El átomo de boro en el grupo dioxaborolano puede interactuar con grupos hidroxilo y amino, facilitando la formación de complejos que contienen boro. Estas interacciones pueden influir en las vías moleculares y los objetivos, haciendo que el compuesto sea útil en la química medicinal y el diseño de fármacos.

Comparación Con Compuestos Similares

Compuestos similares

Éster de pinacol de ácido fenilborónico: Compuesto similar que contiene boro utilizado en síntesis orgánica.

2-Fluoro-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina: Otro derivado de piridina con un grupo dioxaborolano.

4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)anilina: Contiene un grupo de boro similar pero unido a un anillo de anilina.

Singularidad

2-((6-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)piridin-2-il)amino)etanol es único debido a su combinación específica de un anillo de piridina y un grupo dioxaborolano que contiene boro

Actividad Biológica

The compound 2-((6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)ethanol is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BNO3. Its structure features a pyridine ring substituted with a boron-containing dioxaborolane moiety and an aminoethanol group. The presence of the boron atom is significant as boron compounds are often associated with various biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boron compounds are known to inhibit certain enzymes involved in metabolic pathways. This compound may act as an inhibitor of enzymes such as proteases or kinases.

- Antioxidant Activity : The dioxaborolane structure may confer antioxidant properties, potentially protecting cells from oxidative stress.

- Cell Signaling Modulation : The amino group can participate in hydrogen bonding and may influence cellular signaling pathways.

Anticancer Activity

Recent studies have suggested that compounds containing boron can exhibit anticancer properties. For instance:

- Case Study : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), with IC50 values in the low micromolar range .

Antimicrobial Activity

Boronic acids and their derivatives have shown promise in antimicrobial applications:

- Research Findings : In vitro studies indicated that related compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The mechanism likely involves disruption of bacterial cell wall synthesis.

Neuroprotective Effects

The neuroprotective potential of boron-containing compounds has been explored:

- Study Results : In animal models of neurodegeneration, similar compounds have shown to reduce neuronal apoptosis and improve cognitive function . This suggests a potential therapeutic application in conditions like Alzheimer's disease.

Data Tables

| Activity Type | Test Organism/Cell Line | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa | 5 µM | |

| Anticancer | MCF7 | 8 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 0.25 µg/mL | |

| Neuroprotection | Neuronal cells | Reduced apoptosis |

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered:

Propiedades

Fórmula molecular |

C13H21BN2O3 |

|---|---|

Peso molecular |

264.13 g/mol |

Nombre IUPAC |

2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]ethanol |

InChI |

InChI=1S/C13H21BN2O3/c1-12(2)13(3,4)19-14(18-12)10-6-5-7-11(16-10)15-8-9-17/h5-7,17H,8-9H2,1-4H3,(H,15,16) |

Clave InChI |

YXLRKJXFTLARNY-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.